molecular formula C29H33FN2O4 B13057906 (6S)-Vorapaxar

(6S)-Vorapaxar

Cat. No.: B13057906
M. Wt: 492.6 g/mol
InChI Key: ZBGXUVOIWDMMJE-WOXOEWDHSA-N
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Description

(6S)-Vorapaxar is a synthetic compound that acts as a protease-activated receptor-1 (PAR-1) antagonist. It is primarily used as an antiplatelet agent to reduce the risk of thrombotic cardiovascular events, such as heart attacks and strokes, in patients with a history of myocardial infarction or peripheral arterial disease.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-Vorapaxar involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of chemical reactions, such as condensation, cyclization, and functional group transformations. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using batch or continuous flow processes. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure the final product meets regulatory standards.

Chemical Reactions Analysis

Types of Reactions

(6S)-Vorapaxar undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups, leading to structurally diverse analogs.

Scientific Research Applications

(6S)-Vorapaxar has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its role in cellular signaling pathways and its effects on platelet aggregation.

    Medicine: Primarily used as an antiplatelet agent to prevent thrombotic cardiovascular events

    Industry: Employed in the development of new pharmaceuticals and as a reference standard in quality control laboratories.

Mechanism of Action

(6S)-Vorapaxar exerts its effects by selectively inhibiting the protease-activated receptor-1 (PAR-1) on platelets. This inhibition prevents thrombin-induced platelet aggregation, reducing the risk of thrombus formation. The molecular targets involved include PAR-1 receptors, and the pathways affected are those related to platelet activation and aggregation.

Comparison with Similar Compounds

Similar Compounds

    Ticagrelor: Another antiplatelet agent that works by inhibiting the P2Y12 receptor on platelets.

    Clopidogrel: A prodrug that inhibits the P2Y12 receptor after metabolic activation.

    Prasugrel: Similar to clopidogrel, it inhibits the P2Y12 receptor after activation.

Uniqueness

(6S)-Vorapaxar is unique in its mechanism of action as a PAR-1 antagonist, whereas other antiplatelet agents primarily target the P2Y12 receptor. This distinct mechanism provides an alternative therapeutic option for patients who may not respond well to P2Y12 inhibitors.

Properties

Molecular Formula

C29H33FN2O4

Molecular Weight

492.6 g/mol

IUPAC Name

ethyl N-[(1R,3aR,4aR,6S,8aR,9S,9aS)-9-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate

InChI

InChI=1S/C29H33FN2O4/c1-3-35-29(34)32-23-10-11-24-20(14-23)15-26-27(17(2)36-28(26)33)25(24)12-9-22-8-7-19(16-31-22)18-5-4-6-21(30)13-18/h4-9,12-13,16-17,20,23-27H,3,10-11,14-15H2,1-2H3,(H,32,34)/b12-9+/t17-,20+,23+,24-,25+,26-,27+/m1/s1

InChI Key

ZBGXUVOIWDMMJE-WOXOEWDHSA-N

Isomeric SMILES

CCOC(=O)N[C@H]1CC[C@@H]2[C@@H](C1)C[C@@H]3[C@H]([C@H]2/C=C/C4=NC=C(C=C4)C5=CC(=CC=C5)F)[C@H](OC3=O)C

Canonical SMILES

CCOC(=O)NC1CCC2C(C1)CC3C(C2C=CC4=NC=C(C=C4)C5=CC(=CC=C5)F)C(OC3=O)C

Origin of Product

United States

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